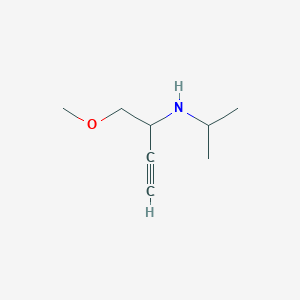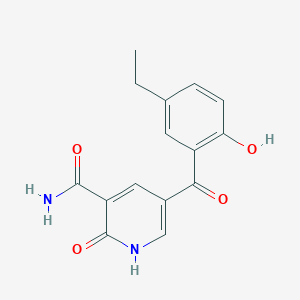
(5-Iodopyridin-3-yl)methanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Iodopyridin-3-yl)methanediamine: is a chemical compound with the molecular formula C6H6IN3. It is a reagent commonly used in organic synthesis. The compound is characterized by the presence of an iodine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (5-Iodopyridin-3-yl)methanediamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions:
Nucleophiles: Used in substitution reactions to replace the iodine atom.
Oxidizing Agents: Employed in oxidation reactions to increase the oxidation state of the compound.
Reducing Agents: Used in reduction reactions to decrease the oxidation state.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Chemistry: In chemistry, (5-Iodopyridin-3-yl)methanediamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism by which (5-Iodopyridin-3-yl)methanediamine exerts its effects involves its interaction with specific molecular targets. The iodine atom’s presence enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The methanediamine group can form hydrogen bonds and interact with other molecules, influencing the compound’s overall behavior.
Comparison with Similar Compounds
(5-Bromopyridin-3-yl)methanediamine: Similar structure but with a bromine atom instead of iodine.
(5-Chloropyridin-3-yl)methanediamine: Contains a chlorine atom instead of iodine.
(5-Fluoropyridin-3-yl)methanediamine: Features a fluorine atom in place of iodine.
Uniqueness: The presence of the iodine atom in (5-Iodopyridin-3-yl)methanediamine makes it more reactive compared to its bromine, chlorine, and fluorine counterparts. This increased reactivity can be advantageous in certain synthetic applications, making it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C6H6IN3 |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
5-iodopyridine-3-carboximidamide |
InChI |
InChI=1S/C6H6IN3/c7-5-1-4(6(8)9)2-10-3-5/h1-3H,(H3,8,9) |
InChI Key |
FGZRPXDOBNQYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1I)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13357252.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357254.png)
![6-(3,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357257.png)

![6-(1-Naphthylmethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357288.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B13357298.png)
![2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B13357306.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357309.png)
![N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B13357324.png)
![6-(4-Bromophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357327.png)


